molecular formula C23H17ClN2O B4160817 2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide

2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide

Cat. No.: B4160817
M. Wt: 372.8 g/mol
InChI Key: LMIBMKHQFLKZQO-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, substituted with a 3-chlorophenyl group, a methyl group, and a phenyl group attached to a carboxamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-15-21(23(27)25-18-10-3-2-4-11-18)19-12-5-6-13-20(19)26-22(15)16-8-7-9-17(24)14-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIBMKHQFLKZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide moiety by reacting the intermediate compound with phenyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of 2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes, such as DNA replication and protein synthesis.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cell signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide can be compared with other similar quinoline derivatives, such as:

    2-(3-chlorophenyl)-3-methylquinoline: Lacks the carboxamide moiety, resulting in different biological activities.

    2-(3-chlorophenyl)-N-phenylquinoline-4-carboxamide: Similar structure but without the methyl group, leading to variations in its chemical reactivity and biological properties.

    3-methyl-N-phenyl-4-quinolinecarboxamide: Lacks the 3-chlorophenyl group, affecting its overall pharmacological profile.

The uniqueness of 2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide
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2-(3-chlorophenyl)-3-methyl-N-phenylquinoline-4-carboxamide

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